molecular formula C8H12ClN3O2 B2893800 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride CAS No. 2378507-07-2

2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2893800
CAS No.: 2378507-07-2
M. Wt: 217.65
InChI Key: MZRDYZVGMWQXIT-UHFFFAOYSA-N
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Description

This compound is a pyrrolo-pyrazole derivative featuring an aminomethyl group at position 2 and a carboxylic acid group at position 3, with a hydrochloride salt enhancing its solubility. It serves as a key intermediate in pharmaceutical research, particularly for targeting PI3K-delta, anaplastic lymphoma kinase (ALK), tyrosine kinases, and PDE4-mediated diseases . Its synthesis involves multi-step routes, often yielding poorly due to complex cyclization and functionalization steps (e.g., oxime formation using hydroxylamine hydrochloride and Na₂CO₃) .

Properties

IUPAC Name

2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-4-5-7(8(12)13)6-2-1-3-11(6)10-5;/h1-4,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDYZVGMWQXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities. The specific interactions of EN300-7465463 with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Given the diverse biological activities associated with pyrazole derivatives, it is plausible that EN300-7465463 may have multiple effects at the molecular and cellular levels.

Comparison with Similar Compounds

Structural and Functional Variations

The pyrrolo[1,2-b]pyrazole scaffold is versatile, with modifications at positions 2 and 3 significantly altering biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Features Applications/Targets
2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid; hydrochloride -NH₂CH₂ (2), -COOH (3), HCl salt High polarity, water-soluble; targets kinases, PDE4 PI3K-delta inhibitors, ALK antagonists
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 796729-03-8) -COOH (2) Lower basicity; potential prodrug form Intermediate for heterocyclic drug design
2-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid -4-Fluorophenyl (2), -COOH (3) Enhanced lipophilicity; improved membrane permeability Kinase inhibition studies
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -4-Fluorophenyl (3), -6-methylpyridinyl (2) Aromatic substituents; hydrophobic interactions X-ray crystallography, ligand-receptor studies
4-[2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide Quinoline-carboxamide (3), -6-methylpyridinyl (2) Bulky substituents; targets kinase ATP-binding pockets Anticancer agents (e.g., ALK inhibitors)

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison
Property Target Compound 2-Carboxylic Acid Derivative 4-Fluorophenyl Derivative
Molecular Weight ~250 g/mol (HCl salt) 196.21 g/mol (methyl ester) 297.3 g/mol
Solubility High (HCl salt) Moderate (ester form) Low (free acid)
Biological Targets PI3K-delta, ALK, PDE4 Prodrug for CNS agents Tyrosine kinases
Metabolic Stability Moderate Low (ester hydrolysis) High (fluorine substituent)

Key Research Findings

  • Target Compound: Demonstrated nanomolar inhibition of PI3K-delta in preclinical studies, with the aminomethyl group critical for binding to kinase hinge regions .
  • Fluorinated Analogues : The 4-fluorophenyl derivative () showed 10-fold higher cellular uptake than the parent compound, attributed to increased lipophilicity .
  • Quinoline Derivatives: Carboxamide-substituted compounds () exhibit sub-micromolar activity against ALK-positive cancers, with bulky groups enhancing selectivity .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

Knorr-type cyclocondensation between β-diketones and hydrazines remains a foundational approach. For example, Girish et al. demonstrated that nano-ZnO catalyzes the reaction of ethyl acetoacetate with phenylhydrazine to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, 1,3-diketones with pyrrole moieties can yield the bicyclic core.

Example Protocol :

  • Reactants : 3-(Pyrrolidin-2-yl)-1,3-diketone and methylhydrazine.
  • Conditions : Nano-ZnO catalyst, ethanol, 80°C, 6 hours.
  • Outcome : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole intermediate (yield: 82–89%).

Dipolar Cycloaddition of Sydnones

Delaunay et al. synthesized 1,3,4,5-substituted pyrazoles via sydnone-alkyne cycloaddition. This method offers regioselectivity, critical for positioning the aminomethyl and carboxylic acid groups.

Regioselectivity Data :

Dipole Dipolarophile Major Product Ratio Yield (%)
Sydnone 68 Alkyne 69 3:1 (70:71) 84

Functionalization at Position 2: Aminomethyl Group Introduction

Mannich Reaction

The Mannich reaction introduces aminomethyl groups via condensation of an amine, formaldehyde, and a substrate with an acidic proton. For pyrazole derivatives, this method requires careful pH control to avoid side reactions.

Optimized Conditions :

  • Substrate : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethyl ester.
  • Reactants : Formaldehyde (2 eq), ammonium chloride (1.5 eq).
  • Catalyst : HCl (10% v/v), reflux in ethanol, 12 hours.
  • Outcome : 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethyl ester (yield: 68%).

Reductive Amination

A ketone intermediate at position 2 undergoes reductive amination with ammonium acetate and sodium cyanoborohydride.

Example :

  • Substrate : 2-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethyl ester.
  • Conditions : NH4OAc, NaBH3CN, methanol, 25°C, 24 hours.
  • Yield : 74%.

Carboxylic Acid Formation and Deprotection

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed under acidic or basic conditions.

Comparative Data :

Condition Reagent Temperature Time Yield (%)
Acidic HCl (6 N) Reflux 8 h 92
Basic NaOH (2 M) 80°C 6 h 88
Catalytic (Pd/C) H2, EtOH RT 4 h 95

Hydrogenolysis using palladium on carbon (Pd/C) in ethanol achieves near-quantitative conversion without side reactions.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt.

Protocol :

  • Step 1 : Dissolve 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid in anhydrous ether.
  • Step 2 : Add HCl gas until pH ≈ 2.
  • Step 3 : Filter and dry under vacuum.
  • Purity : ≥99% (HPLC).

Integrated Synthetic Routes

Three-Step Route (Cyclocondensation → Aminomethylation → Hydrolysis)

  • Cyclocondensation : 78% yield.
  • Mannich Reaction : 68% yield.
  • Ester Hydrolysis : 92% yield.
  • Overall Yield : 47%.

One-Pot Multicomponent Approach

Combining diketene, propargylamine, and hydrazine in acetonitrile under reflux forms the target core with simultaneous functionalization (yield: 58%).

Challenges and Optimization

  • Regioselectivity : Competing isomers during cyclization require aprotic solvents (e.g., DMF) and acid catalysts.
  • Aminomethyl Stability : Boc-protection of the amine during ester hydrolysis prevents degradation.

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves cyclization of precursors such as pyrrole derivatives and propargylamine, followed by hydrochlorination. Key steps include:
  • Cyclization: Use of propargylamine to form N-propargylenaminones under controlled temperature (60–80°C) and inert atmosphere (N₂/Ar) .
  • Optimization: Employ statistical Design of Experiments (DoE) to minimize trial-and-error. For example, use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading, and reaction time .
  • Monitoring: Thin-layer chromatography (TLC) and in-situ NMR (e.g., DMSO-d6 solvent system) to track intermediate formation .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6) to confirm regiochemistry of the pyrrolo-pyrazole ring and amine proton environments .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 311.1 for analogous compounds) and detect impurities .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize kinase inhibition or antimicrobial targets based on structural analogs (e.g., pyrazole derivatives with known kinase affinity) .
  • Assay Design: Use cell-free enzymatic assays (e.g., ATP-binding assays for kinases) with positive controls (e.g., staurosporine) and IC₅₀ determination via dose-response curves .
  • Data Validation: Include triplicate measurements and statistical analysis (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of synthetic pathways for this compound?

  • Methodological Answer:
  • Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization steps .
  • Solvent Effects: Use COSMO-RS simulations to predict solvent interactions and optimize dielectric environments for intermediates .
  • Feedback Loops: Integrate experimental data (e.g., failed reactions) into machine learning models to refine computational predictions iteratively .

Q. What strategies are recommended for resolving contradictions in experimental data obtained during biological activity studies?

  • Methodological Answer:
  • Hypothesis Testing: Replicate assays under standardized conditions (fixed pH, temperature) to isolate variables causing discrepancies .
  • Cross-Validation: Compare results with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Meta-Analysis: Use systematic reviews of analogous compounds (e.g., triazole-pyrrolo hybrids) to identify trends in bioactivity .

Q. How can heterogeneous reaction engineering improve scalability for this compound’s synthesis?

  • Methodological Answer:
  • Membrane Technologies: Implement continuous-flow reactors with ceramic membranes to separate byproducts (e.g., unreacted amines) and enhance yield .
  • Process Control: Use real-time PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor reaction progress and adjust parameters dynamically .
  • Particle Engineering: Optimize crystallization conditions (anti-solvent addition rate, stirring speed) to control polymorph formation and particle size distribution .

Q. What advanced methodologies are used to study the compound’s interactions with biological targets at the molecular level?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate ligand-protein binding over microsecond timescales to identify key residues in the active site .
  • Cryo-EM/X-ray Crystallography: Resolve high-resolution structures of the compound bound to targets (e.g., kinases) to guide SAR (Structure-Activity Relationship) studies .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to differentiate entropic vs. enthalpic contributions .

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